CY 208-243
Description
Contextualization of Indolophenanthridine within Natural Product Chemistry
Indolophenanthridine ring systems are found in a class of natural products, particularly certain alkaloids isolated from organisms such as cyanobacteria. A prominent example is the calothrixins, specifically calothrixin A and calothrixin B, which are bioactive metabolites isolated from the cyanobacterium Calothrix. nih.govmdpi.com These compounds contain the indolo[3,2-j]phenanthridine ring system, which is described as unusual and pentacyclic. nih.gov Calothrixin B is generally considered the neutral analog, while calothrixin A is its N-oxide derivative. mdpi.com
The isolation yields of these natural indolophenanthridine compounds are often low, necessitating complex synthetic procedures to reproduce their structures in laboratories for potential industrial use as drugs. mdpi.commdpi.com This highlights the significance of synthetic chemistry in making these natural scaffolds more accessible for research and development. The presence of the indole (B1671886) subunit, common in many natural compounds with promising biological activities, is also a feature of calothrixins. mdpi.com
Significance in Medicinal Chemistry Research and Drug Discovery
The indolophenanthridine scaffold and its derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, suggesting potential in drug discovery. Compounds belonging to the indolophenanthridine class have been studied for properties including anticancer, antimicrobial, and anti-inflammatory effects. ontosight.aiontosight.ai
Research findings indicate that indolophenanthridines can exhibit significant antitumor activity against various human cancer cell lines. nih.govpurdue.edu For instance, calothrixin A has demonstrated potent antiproliferative activity against several cancer cell lines, including human HeLa cervical cancer cells, at nanomolar concentrations, inducing apoptosis and cell cycle arrest in the G2/M phase. nih.govmdpi.com Calothrixin B has also shown antiproliferative activity, with an IC50 value of 0.32 µM against the HCT-116 colon cancer cell line. mdpi.com
Beyond anticancer potential, indolophenanthridines have shown activity against infectious agents. Calothrixins A and B possess antiparasitic activity, including against chloroquine-resistant strains of the malarial parasite Plasmodium falciparum, and antibacterial activities. mdpi.commdpi.comresearchgate.net This broad spectrum of activity underscores the scaffold's potential as a source of lead compounds for various therapeutic areas.
Studies have also explored the mechanisms of action of indolophenanthridine derivatives. Calothrixins A and B, for example, have been identified as a new class of human DNA topoisomerase I poisons. nih.govmdpi.com They function by stabilizing the topoisomerase I-DNA binary complex, which prevents DNA religation and leads to DNA damage, ultimately resulting in apoptosis. nih.gov This interaction with DNA-processing enzymes is a key area of investigation in the development of new chemotherapeutic agents.
Furthermore, synthetic routes have been developed to create novel indolophenanthridine ring systems and derivatives, expanding the chemical space for exploring their medicinal properties. nih.govfigshare.comacs.org These synthetic efforts aim to provide new scaffolds for drug design and optimize the biological activities observed in naturally occurring indolophenanthridines. nih.gov
The compound referred to as CY 208-243, which is also known as Indolophenanthridine, is a specific example that has been explored. ontosight.aictdbase.orgfishersci.be It is described as having a unique chemical structure with potential biological activities, including anticancer, antimicrobial, and neuroprotective effects. ontosight.ai This compound is listed in various chemical databases and is available from suppliers, indicating its relevance in ongoing medicinal chemistry studies. ontosight.ai
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,11R)-10-methyl-10,15-diazapentacyclo[11.6.1.02,11.03,8.016,20]icosa-1(20),3,5,7,13,16,18-heptaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2/c1-21-11-12-5-2-3-6-14(12)19-15-7-4-8-16-18(15)13(10-20-16)9-17(19)21/h2-8,10,17,19-20H,9,11H2,1H3/t17-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNKIDLXXXIELU-IEBWSBKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=CC=CC=C2C3C1CC4=CNC5=CC=CC3=C45 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC2=CC=CC=C2[C@H]3[C@H]1CC4=CNC5=CC=CC3=C45 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042598 | |
| Record name | Indolophenanthridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100999-26-6 | |
| Record name | CY 208-243 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100999-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CY 208-243 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100999266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indolophenanthridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CY-208243 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GJ4UR780B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Origin and Isolation Methodologies of Indolophenanthridine Natural Products
Advanced Isolation and Purification Techniques for Complex Natural Products
The isolation and purification of indolophenanthridines and other natural products from cyanobacterial extracts can be challenging due to the complexity of the biological matrix and the presence of numerous other metabolites. Advanced techniques are essential to obtain pure compounds for structural characterization and biological evaluation.
Typical isolation workflows often begin with the extraction of harvested cyanobacterial biomass using various solvents. uic.educabidigitallibrary.org The choice of solvent can influence the types of compounds extracted. For instance, ethanol (B145695) extract of Calothrix sp. NDOP009 showed antibacterial potential. cabidigitallibrary.org Following initial extraction, various chromatographic techniques are employed for purification.
Techniques such as Thin-Layer Chromatography (TLC) have been used in the initial separation of compounds from cyanobacterial extracts. cabidigitallibrary.org For more complex separations, advanced chromatographic methods are necessary. These may include column chromatography, often utilizing silica (B1680970) gel or other stationary phases. acs.org High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is a powerful technique for the further purification of natural products, allowing for the separation of closely related compounds. si.edu
Modern natural product discovery pipelines also integrate advanced analytical techniques to guide the isolation process and characterize the isolated compounds. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for the structural elucidation of novel metabolites. uic.eduescholarship.org Bioassay-guided isolation is a common strategy where fractions are tested for biological activity, directing the purification efforts towards the active compounds. uic.edu
The challenges in working with cyanobacteria, such as slow growth and potential contamination by heterotrophic bacteria, necessitate efficient isolation and purification strategies. ijcsrr.orgrsc.org Techniques for obtaining axenic (pure) cultures are critical for reliable natural product research. ijcsrr.orgrsc.org
Synthetic Methodologies for Indolophenanthridines and Analogues
Divergent Synthesis of Indolophenanthridine Scaffolds
Divergent synthesis is a powerful strategy that allows for the generation of multiple structurally distinct compounds from a common set of starting materials or intermediates. This approach is particularly valuable in the construction of diverse molecular libraries. While general discussions on divergent synthesis for indole-based natural product libraries and sp³-rich heterocyclic frameworks exist mdpi.comnih.gov, specific applications towards indolophenanthridine scaffolds have also been explored. One approach involves the use of multicomponent reactions, such as variations of the Cushman reaction, to build complexity from simpler linear precursors, leading to divergent structural outcomes tandfonline.com. This strategy facilitates the rapid assembly of the core indolophenanthridine skeleton, allowing for subsequent diversification.
Stereoselective Synthesis of Indolophenanthridine Derivatives
Stereoselective synthesis aims to control the formation of specific stereoisomers (enantiomers or diastereomers) during a chemical reaction msu.edu. Achieving stereocontrol in the synthesis of complex polycyclic systems like indolophenanthridines is challenging but essential for accessing compounds with defined three-dimensional structures, which can be critical for their properties and interactions. While the provided search results discuss stereoselective synthesis in the context of other heterocyclic systems like spirooxindole pyrrolidine (B122466) grafted thiochromenes and tetrahydropyridines mdpi.comnih.gov, and 1,3-dienes mdpi.com, information directly detailing the stereoselective synthesis of indolophenanthridine derivatives is less abundant in the immediate results. However, one study mentions the synthesis of indolo[3,2-a]phenanthridine derivatives via intramolecular Heck-type arylation and touches upon stereoselectivity in the context of acylative kinetic resolution of related helical systems researchgate.net. This suggests that transition-metal-catalyzed cyclization reactions, like the intramolecular Heck reaction, can be explored for controlling the stereochemistry during the formation of the phenanthridine (B189435) ring system fused to the indole core. Further research is needed to develop more general and highly stereoselective methods specifically for a wider range of indolophenanthridine derivatives.
Synthesis of Helical Indolophenanthridines
Helical indolophenanthridines are a fascinating subset of this compound class, possessing inherent chirality due to their non-planar, screw-shaped structures acs.org. The synthesis of these helical systems has been reported, often starting from amines and involving key steps such as amide formation followed by Morgan-Walls cyclization acs.orgfigshare.comnih.gov. This synthetic route offers advantages like late-stage derivatization and does not necessitate the use of protecting groups, making the products readily available for further functionalization acs.orgfigshare.comnih.gov. Another method for synthesizing indolo[3,2-a]phenanthridine derivatives, which can exhibit helical characteristics, involves regioselective intramolecular Heck-type arylation as a key step researchgate.net. Geometry optimizations of synthesized helical indolophenanthridines have revealed interplanar angles ranging from 31.6° to 35.4°, confirming their helical shape and axial chirality acs.org. The angles in the [3,2-a] derivatives tend to be slightly larger than those in the [2,3-k] derivatives acs.org. These helical structures have shown interesting properties, including aggregation-induced emission (AIE) and solvatochromism, making them candidates for optoelectronic applications acs.orgacs.orgfigshare.comnih.gov.
Strategies for Analogue and Derivative Synthesis
The synthesis of indolophenanthridine analogues and derivatives is essential for exploring their structure-activity relationships and potential applications. Various strategies have been developed to introduce diversity into the indolophenanthridine core or create related fused heterocyclic systems. Palladium-catalyzed domino reactions have proven effective for constructing phenanthridine-fused heterocycles, including azaindolephenanthridines and quinolophenanthridines chim.it. This domino approach, often involving C-N coupling, hydroamination, and C-H arylation steps in a one-pot fashion, allows for the efficient synthesis of highly substituted fused N-heterocycles chim.it. Another significant strategy involves intramolecular Heck-type arylation, which has been successfully applied in the regioselective synthesis of indolo[3,2-a]phenanthridine derivatives researchgate.netresearchgate.net. Copper-catalyzed domino approaches have also been utilized, such as a Cu(I)-catalyzed method for the tandem synthesis of indolo[1,2-f]phenanthridines arkat-usa.org. These diverse synthetic strategies enable the preparation of a wide range of indolophenanthridine analogues and derivatives with varied structural features.
Table 1: Selected Synthetic Strategies and Key Reactions
| Synthetic Strategy | Key Reactions/Methods | Relevant Indolophenanthridine Systems/Analogues Mentioned |
| Divergent Synthesis | Multicomponent reactions (e.g., Cushman variations) | Indolophenanthridine scaffolds tandfonline.com |
| Stereoselective Synthesis | Intramolecular Heck-type arylation (potential) | Indolo[3,2-a]phenanthridine derivatives researchgate.net |
| Synthesis of Helical Indolophenanthridines | Amide formation, Morgan-Walls cyclization, Intramolecular Heck-type arylation | Helical indolo[2,3-k]- and [3,2-a]phenanthridines researchgate.netacs.orgacs.orgfigshare.comnih.gov |
| Analogue and Derivative Synthesis | Palladium-catalyzed domino reactions | Azaindolephenanthridines, Quinolophenanthridines chim.it |
| Analogue and Derivative Synthesis | Intramolecular Heck-type arylation | Indolo[3,2-a]phenanthridine derivatives researchgate.netresearchgate.net |
| Analogue and Derivative Synthesis | Copper-catalyzed domino approach | Indolo[1,2-f]phenanthridines arkat-usa.org |
Biological Activities of Indolophenanthridines
Anticancer Activity Research
Indolophenanthridines have demonstrated promising anticancer properties in in vitro studies, exhibiting cytotoxicity against a range of human cancer cell lines. purdue.edunih.gov This has led to further investigation into the specific mechanisms by which these compounds exert their antitumor effects.
In Vitro Cytotoxicity Against Various Human Cancer Cell Lines (e.g., HeLa, HCT-116, MCF-7, HepG2, MDA-MB-231, Du145, H460, NCI-60 panel)
Studies have shown that indolophenanthridines, including the cyanobacterial metabolite calothrixin A, exhibit cytotoxicity against a variety of human cancer cell lines. mdpi.commdpi.com For instance, calothrixin A has demonstrated antitumor activity against human HeLa cancer cells at nanomolar concentrations. mdpi.com Another indolophenanthridine, calothrixin B, displayed antiproliferative activity against the HCT-116 colon cancer cell line with an IC50 value of 0.32 µM. mdpi.com
The cytotoxicities of indolophenanthridines have also been investigated using the NCI-60 panel of sixty human cancer cell lines. nih.govnih.govresearchgate.net Compounds containing the indolophenanthridine system have shown significant activity against cell lines within this panel. nih.gov For example, one compound showed its best activity against a lung cancer cell line with only 9% growth of the cancer cells, while another exhibited the best activity against a breast cancer cell line with a 7% decline in viable cancer cells. nih.gov
| Compound | Cell Line | Cancer Type | Activity/Effect | Concentration/IC50 | Source |
| Calothrixin A | HeLa | Cervical | Antitumor activity | Nanomolar | mdpi.com |
| Calothrixin B | HCT-116 | Colon | Antiproliferative | 0.32 µM (IC50) | mdpi.com |
| Indolophenanthridine Compound 8 | Lung Cancer | Lung | Growth inhibition | 10 µM (9% growth) | nih.gov |
| Indolophenanthridine Compound 9 | Breast Cancer | Breast | Cytotoxicity | 10 µM (7% decline) | nih.gov |
Mechanisms of Antitumor Action
The antitumor effects of indolophenanthridines are mediated through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes such as topoisomerases and RNA polymerase.
Several marine cyanobacteria compounds, including indolophenanthridines like calothrixin A, have been found to induce apoptotic cell death in various human cancer cell lines. mdpi.commdpi.com Apoptosis, a programmed cell death pathway, is a crucial target in cancer therapy for eliminating unwanted cells. mdpi.com Calothrixin A, specifically, has been reported to induce apoptosis in several human cancer cell lines. mdpi.com
Indolophenanthridines can also exert their anticancer effects by inducing cell cycle arrest, a process that halts cell division at specific phases. wikipedia.orgsemanticscholar.org Calothrixin A, an indolophenanthridine, has been shown to induce cell cycle arrest in the G2/M phase in different human cancer cell lines. mdpi.commdpi.com This arrest prevents the cancer cells from progressing through the cell cycle and proliferating. wikipedia.orgmdpi.com
Some indolophenanthridines have demonstrated activity as topoisomerase inhibitors. purdue.edunih.gov Topoisomerases are essential enzymes involved in DNA replication, transcription, and repair, making them important targets for anticancer drugs. purdue.edu Calothrixins, which contain the indolophenanthridine core, have shown potential as topoisomerase I poisons, contributing to their cytotoxicity in cancer cells. nih.gov It is also possible that these inhibitors affect topoisomerase activity in cells. oup.com
Research has indicated that indolophenanthridines can inhibit RNA polymerase, an enzyme crucial for gene transcription. nih.govoup.com The indolophenanthridine calothrixin A, isolated from Calothrix, has been shown to inhibit Escherichia coli RNA polymerase. oup.comnih.govoup.com This inhibition was found to be competitive with respect to ATP and non-competitive with respect to UTP. oup.comnih.govoup.comscispace.com The inhibition was also dependent on the order in which the inhibitors were added. oup.comnih.govoup.com While calothrixin A directly inhibits RNA polymerase, based on comparisons with the sensitivity of whole cells, it is concluded that other targets in addition to RNA polymerase may also be implicated in their action. oup.comnih.govoup.com
Suppression of Microtubule Dynamics
Calothrixin A, an indolophenanthridine isolated from Calothrix species, has been shown to induce cell cycle arrest in the G2/M phase in human cancer cell lines. tandfonline.com This effect is often indicative of interference with microtubule dynamics, a critical process for cell division. While direct studies specifically detailing the suppression of microtubule dynamics by Calothrixin A were not extensively found in the search results, other cyanobacterial metabolites like cryptophycins are known to exert their anticancer effects through the suppression of microtubule dynamics, leading to G2/M phase inhibition. tandfonline.comnih.gov A synthetic analogue of dolastatin 10, another compound derived from cyanobacteria, also suppresses microtubule dynamics and causes G2/M block, further supporting the link between G2/M arrest and microtubule disruption for this class of compounds. nih.gov
Histone Deacetylase (HDAC) Inhibition
The indolophenanthridine structure contains a phenanthridine (B189435) core, which has been explored in the development of histone deacetylase (HDAC) inhibitors. Studies have investigated potent HDAC inhibitors featuring modified phenanthridine caps, demonstrating that incorporating phenanthridine pharmacophores can lead to compounds with HDAC inhibitory activity. researchgate.net However, specific research detailing the direct inhibition of HDACs by indolophenanthidines themselves was not prominently featured in the examined literature.
Proteasome Inhibition
Based on the available search results, there is no direct evidence to suggest that indolophenanthridines or their derivatives act as proteasome inhibitors. While other compounds isolated from cyanobacteria, such as carmaphycins, have been identified as proteasome inhibitors, this activity has not been attributed to the indolophenanthridine structure in the literature reviewed. dntb.gov.ua
DNA Cleavage Activity
Calothrixin A has demonstrated activity related to DNA. It has been observed to cause DNA cleavage, although its efficacy in this regard was noted to be less potent compared to menadione (B1676200) in one study. mdpi.com Furthermore, Calothrixin A has been reported to inhibit DNA replication. nih.gov These findings suggest that indolophenanthidines, particularly Calothrixin A, can interact with DNA and interfere with its processes.
Evaluation in Multidrug-Resistant Cancer Cell Lines
Some research has explored the activity of cyanobacterial compounds, including calothrixins, against cancer cell lines. Calothrixins have shown antiproliferative effects against various cancer cell lines. researchgate.netmdpi.comacs.org While the activity of certain cyanobacterial metabolites like cryptophycin (B1240208) 52 against multidrug-resistant cancer cell lines has been noted, specific detailed evaluations of indolophenanthidines or Calothrixin A in a broad range of multidrug-resistant cancer cell lines were not extensively found in the provided search results. nih.govresearchgate.net However, one source mentions Calothrixin A in the context of being effective against drug-resistant cell lines, indicating potential for this area of research. sci-hub.se
Antimicrobial Activity Research
Beyond their anticancer potential, indolophenanthidines and their derivatives have also been investigated for antimicrobial properties.
Antibacterial Effects (e.g., against Staphylococcus aureus, Escherichia coli)
Research into the antibacterial effects of indolophenanthidines has included studies on Calothrixin A. Calothrixin A has been shown to inhibit RNA synthesis and consequently protein synthesis in Bacillus subtilis. nih.govoncotarget.com Furthermore, Calothrixin A was found to inhibit Escherichia coli RNA polymerase, suggesting a mechanism of action against this Gram-negative bacterium. nih.gov While direct quantitative data such as Minimum Inhibitory Concentrations (MIC) or Minimum Bactericidal Concentrations (MBC) for Calothrixin A against Staphylococcus aureus and Escherichia coli were not detailed in the search results, Calothrixin A was observed to alter both E. coli and S. aureus when incorporated into cellulose-based films, indicating some level of interaction or effect on these bacteria. nih.gov
Antifungal Effects
Studies have explored the antifungal properties of various compounds, including those with structural similarities or related scaffolds to indolophenanthridine. While direct research specifically on indolophenanthridine as an antifungal agent is less extensively reported compared to other activities, related structures and natural products have demonstrated such effects. For instance, some natural phytocompounds and plant extracts containing phenolic and polyphenolic compounds have shown potential antifungal activities against various fungal strains, including plant pathogenic fungi and human pathogens like Candida albicans and Candida glabrata. nih.govnih.govmdpi.commdpi.comfrontiersin.org Research on 3-indolyl-3-hydroxy oxindole (B195798) derivatives, which bear a bisindole structure, has demonstrated potent antifungal activity against various plant fungal diseases, including Rhizoctonia solani. nih.gov Certain derivatives showed significant inhibition rates against R. solani, comparable to or exceeding those of standard fungicides like carvacrol (B1668589) and phenazine-1-carboxylic acid. nih.gov
Antiparasitic Activity Research
Indolophenanthridine derivatives, particularly naturally occurring ones like calothrixins A and B which contain the indolo[3,2-j]phenanthridine ring system, have been investigated for their antiparasitic potential. researchgate.net
Calothrixins A and B have shown growth inhibitory effects on Plasmodium falciparum, including chloroquine-resistant strains. researchgate.netnih.gov Research indicates that calothrixin B exhibited potent activity against a chloroquine-resistant strain of P. falciparum with an IC₅₀ value of 120 nM, while calothrixin A had an IC₅₀ of 185 nM in the same assay, compared to chloroquine's IC₅₀ of 83 nM. nih.gov Other indole (B1671886) alkaloids, such as ellipticine (B1684216) and aspidocarpine, have also demonstrated significant in vitro inhibition of P. falciparum. scielo.br
Table 1: Antimalarial Activity of Selected Compounds Against Plasmodium falciparum
| Compound | P. falciparum Strain | IC₅₀ (nM) | Citation |
| Calothrixin A | Chloroquine-resistant | 185 | nih.gov |
| Calothrixin B | Chloroquine-resistant | 120 | nih.gov |
| Chloroquine | Chloroquine-resistant | 83 | nih.gov |
| Ellipticine | K1 (multi-drug resistant) | 73 | scielo.br |
| Aspidocarpine | K1 (multi-drug resistant) | 19 | scielo.br |
Indolophenanthridine derivatives have been evaluated for their antileishmanial activity, including against Leishmania donovani promastigotes and amastigotes. researchgate.netresearchgate.net Studies have shown that certain indolophenanthridine derivatives exhibit activity against Leishmania species, with some compounds showing good activity against L. donovani amastigotes with relatively low cytotoxicity against mammalian cell lines, resulting in acceptable selectivity indices. researchgate.netresearchgate.net The evaluation of synthesized indolo[3,2-a]phenanthridine derivatives has included testing their effects on Leishmania promastigotes and amastigotes using MTT assays to determine IC₅₀ values. researchgate.net
Research has also investigated the antitrypanosomal activity of indolophenanthridine-related compounds. Studies have indicated that Trypanosoma brucei can be susceptible to certain compounds in a structure-dependent manner. researchgate.net Detailed analysis suggests that the substitution pattern on the aromatic ring and the nature of the side chain can significantly influence activity against Trypanosoma brucei. researchgate.net For example, the bisindole alkaloid ochrolifuanine, which shares some structural features with indolophenanthridines, has shown strong in vitro antitrypanosomal activity against Trypanosoma brucei brucei. msptm.org
Antileishmanial Activity (e.g., against Leishmania promastigotes and amastigotes)
Antiviral Activity Research (e.g., HIV-1 fusion inhibition)
While direct evidence for indolophenanthridine as an HIV-1 fusion inhibitor is not prominently featured in the search results, the broader context of antiviral research, particularly concerning HIV-1 fusion inhibitors, is relevant to the potential exploration of indolophenanthridine derivatives in this area. HIV-1 fusion inhibitors target the gp41 protein, preventing the virus from entering host cells. nih.govmdpi.comnih.gov Peptides and lipopeptides designed to interact with specific regions of gp41, such as the NHR-trimer and the gp41 pocket, have demonstrated potent inhibitory activity against various HIV-1 subtypes and drug-resistant strains. nih.govmdpi.comfrontiersin.org This suggests that compounds capable of interfering with the HIV-1 fusion mechanism, potentially including certain indolophenanthridine structures, could be explored for antiviral properties.
Neuroprotective Effects and Dopamine (B1211576) Agonism
Some research has explored the potential neuroprotective effects and dopamine agonism associated with certain indolophenanthridine derivatives, particularly in the context of neurological conditions like Parkinson's disease. One specific indolophenanthridine compound, referred to as CY 208-243, is listed with a PubChem CID and is associated with the classification of "Antiparkinson Agents" and "Dopamine Agonists" nih.govctdbase.org. Dopamine agonists are a class of drugs that bind to and activate dopamine receptors in the brain. nih.gov Preclinical studies on various dopamine agonists have demonstrated potential neuroprotective effects, including protecting dopaminergic neurons from toxins and reducing neuronal loss in experimental models of parkinsonism. nih.govnih.govmdpi.com These effects may be mediated through mechanisms such as reducing dopamine turnover, antioxidant activity, or influencing neuronal activity in specific brain regions. nih.govnih.gov While the specific mechanisms and clinical relevance of indolophenanthridine as a dopamine agonist and neuroprotective agent require further dedicated research, the classification of this compound within these categories suggests a basis for exploring these activities.
Table 2: Selected Compound and Associated Biological Activity Classification
| Compound Name | PubChem CID | Associated Activity Classification | Citation |
| This compound | 58144 | Antiparkinson Agents, Dopamine Agonists | nih.govctdbase.org |
Structure Activity Relationship Sar Studies of Indolophenanthridines
Impact of Substituent Modifications on Biological Efficacy
Substituent modifications on the indolophenanthridine scaffold can significantly impact biological efficacy. The nature, position, and electronic properties of substituents can influence a compound's interaction with biological targets, affecting binding affinity, pharmacokinetic properties, and ultimately, its potency and selectivity.
Research on various alkaloid classes, including those with indole (B1671886) or phenanthridine (B189435) components, highlights the importance of substituents. For instance, studies on other alkaloid derivatives have shown that the presence of electron-donating groups at certain positions can enhance anti-inflammatory, antioxidant, and antiulcer activity nih.gov. Similarly, the volume and electronic nature of substituents have been shown to be critical for activity in other compound series preprints.org. While specific detailed data tables solely focused on indolophenanthridine substituent effects across various biological targets were not extensively available in the immediate search results, the general principles of SAR established for related heterocyclic systems are applicable.
For example, in studies of indole-based tubulin inhibitors, the substitution pattern on the indole nucleus played a significant role in inhibiting cell growth and tubulin polymerization nih.gov. This suggests that substitutions on the indole portion of indolophenanthridine could similarly influence its interaction with tubulin or other protein targets.
Stereochemical Influences on Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, can exhibit vastly different biological effects due to specific interactions with chiral biological targets like enzymes and receptors uou.ac.innih.govsolubilityofthings.com.
For indolophenanthridines, particularly those with chiral centers in their hexahydro or other reduced forms, stereochemistry is expected to play a significant role. One specific indolophenanthridine derivative, (6aR,12bR)-7-methyl-4,6,6a,7,8,12b-hexahydroindolo[4,3-ab]phenanthridine (PubChem CID 58144), has its stereochemistry explicitly defined ontosight.ai. While detailed comparative studies on the different stereoisomers of indolophenanthridine and their respective biological activities were not prominently featured in the search results, the general principle that stereochemistry impacts target binding, metabolism, distribution, and uptake is well-established in medicinal chemistry nih.gov. Studies on other chiral compounds, such as 3-Br-acivicin isomers, have demonstrated that different stereoisomers can have significant differences in biological activity, potentially due to stereoselective uptake or differential target binding nih.gov.
Role of Specific Ring Systems and Structural Motifs
The indole moiety is a privileged scaffold in medicinal chemistry, found in numerous natural products and pharmaceuticals with diverse biological activities, including anticancer, antimicrobial, and antiviral properties mdpi.compreprints.org. It is known to interact with various biological targets, including enzymes and receptors mdpi.com. The indole ring can participate in hydrogen bonding and pi-pi interactions, which are crucial for molecular recognition and binding to proteins and DNA nih.gov.
The phenanthridine backbone is also present in various biologically active molecules. Compounds containing the phenanthridine ring system have been explored for their potential as DNA intercalators and inhibitors of various enzymes. The fused nature of the indolophenanthridine system, combining these two important pharmacophores, creates a unique structural motif with potentially enhanced or novel biological activities compared to compounds containing only one of the individual ring systems. The specific arrangement and fusion of the indole and phenanthridine rings in indolophenanthridine contribute to its rigid planar or semi-planar structure, which can be important for interactions with biological macromolecules, such as DNA intercalation or binding to protein pockets researchgate.netresearchgate.net.
Correlation between Ligand Binding Affinity and Cellular Activity
The biological activity of a compound at the cellular level is often correlated with its affinity for its molecular target(s). Ligand binding affinity refers to the strength of the interaction between a molecule (ligand) and its binding partner (e.g., a protein or DNA). A higher binding affinity generally suggests that the ligand can occupy the binding site more effectively, potentially leading to a stronger biological response.
For indolophenanthridines, studies investigating their mechanism of action often involve assessing their binding to potential targets, such as DNA or specific enzymes researchgate.netresearchgate.net. A strong correlation between the binding affinity to a known or putative target and the observed cellular activity (e.g., inhibition of cell proliferation, enzyme inhibition) provides evidence that the interaction with that target is responsible for the biological effect.
While detailed quantitative data explicitly linking binding affinity and cellular activity for a broad range of indolophenanthridine derivatives was not extensively provided in the search results, studies on related compounds and the general principles of pharmacology support this correlation. For example, research on anti-leishmanial indolophenanthridine derivatives involved molecular docking studies to predict binding modes and affinities to the pteridine (B1203161) reductase 1 (PTR1) enzyme, correlating these findings with observed anti-leishmanial activity researchgate.net. This type of approach is commonly used in SAR studies to establish a link between molecular interactions and cellular outcomes.
Furthermore, techniques like biophysical studies (e.g., UV and fluorescence spectrophotometry) can provide insights into the interaction of indolophenanthridine derivatives with DNA, suggesting potential mechanisms of action like minor groove binding, which can then be correlated with cellular effects such as cytotoxicity researchgate.netresearchgate.net.
Molecular Targets and Pathways of Indolophenanthridine Action
Receptor Interactions
Some indolophenanthridine derivatives have demonstrated affinity for specific receptors.
Dopamine (B1211576) Receptors: CY 208-243, an indolophenanthridine derivative, has shown appreciable affinity for both D-1 and D-2 dopamine receptors in in vitro binding studies. researchgate.netnih.gov Behavioral studies indicated that this compound exhibited some characteristics of a partial D-1 dopamine receptor agonist. researchgate.netnih.gov It induced episodes of intense grooming that were sensitive to blockade by a D-1 antagonist. researchgate.netnih.gov this compound is considered the first nonbenzazepine to show some D-1 agonist properties in intact adult animals. nih.gov It has also been noted to have high affinities to dopamine D1 binding sites. nih.govcolab.ws
Nucleic Acid Interactions
Interactions with nucleic acids, particularly DNA, represent a significant mechanism of action for indolophenanthridine compounds.
DNA Intercalation: Phenanthridine (B189435) derivatives are well-known for their ability to bind with DNA through intercalation, and this mode of binding is often used as a standard in DNA binding studies. researchgate.net While some studies on indolophenanthridine derivatives suggest minor groove binding as the probable mode nih.govresearchgate.net, the indolophenanthridine ring system itself, particularly the quinone-dependent effects of calothrixin A, is postulated to have characteristics of a DNA intercalator, which may contribute to its cellular effectiveness. acs.org DNA intercalation involves the insertion of a planar aromatic or heteroaromatic ring system between the base pairs of the DNA double helix. nih.gov
Minor Groove Binding: Preliminary biophysical studies using UV and Fluorescence spectrophotometric titration with calf thymus DNA, and dye displacement studies with ethidium (B1194527) bromide (an intercalator) and Hoechst 33258 (a minor groove binder), suggest that the binding mode of some indolophenanthridine derivatives is probably minor groove binding. nih.govresearchgate.net Minor groove binders are small molecules that fit into the minor groove of DNA, often interacting via hydrogen bonds, electrostatics, van der Waals forces, and hydrophobic interactions. beilstein-journals.orgwisdomlib.org
DNA Cleavage: Calothrixin A has been reported to cause plasmid DNA cleavage at lower concentrations. acs.org Some studies on other compound classes have shown photo-induced DNA cleavage activity. researchgate.net
Cell Cycle Regulatory Proteins
Indolophenanthridine derivatives have been observed to impact the cell cycle.
Calothrixin A has been shown to induce cell cycle arrest in the G2/M phase in various human cancer cell lines. mdpi.comtandfonline.commdpi.commdpi.combiomedgrid.comemanresearch.orgnih.gov At higher concentrations, calothrixin A also induced a cumulative arrest in the S phase in a leukemia cell line. mdpi.com This cell cycle arrest is a key mechanism by which these compounds inhibit cancer cell growth.
Apoptotic Signaling Pathways
Indolophenanthridine compounds can trigger apoptosis, or programmed cell death, in cancer cells.
Caspase Cascade: Calothrixin A has been shown to induce apoptosis in human cancer cell lines. mdpi.commdpi.comemanresearch.orgnih.gov Apoptosis is often mediated through the activation of the caspase cascade. limnetica.commdpi.combiomedgrid.comgriffith.edu.au While the provided snippets mention caspase activation in the context of apoptosis induced by other cyanobacterial compounds like cryptophycins and dolastatins tandfonline.comlimnetica.commdpi.combiomedgrid.comgriffith.edu.auresearchgate.net, the direct link between indolophenanthridine and specific caspase activation pathways is not explicitly detailed, although apoptosis induction by calothrixin A is reported. mdpi.commdpi.comemanresearch.orgnih.gov
Bcl-2 Protein Family: The Bcl-2 protein family plays a crucial role in regulating apoptosis. limnetica.commdpi.com Some cyanobacterial metabolites that induce cell cycle arrest and apoptosis, such as cryptophycins and symplostatin 1, have been shown to cause hyper-phosphorylation of Bcl-2, which triggers the apoptotic cascade. tandfonline.comlimnetica.comresearchgate.net While calothrixin A induces apoptosis mdpi.commdpi.comemanresearch.orgnih.gov, the direct effect of indolophenanthridine on the Bcl-2 protein family is not specifically described in the provided search results.
Computational Chemistry and Molecular Modeling of Indolophenanthridines
Quantum Chemical Calculations (e.g., HOMO-LUMO gaps)
Quantum chemical calculations are employed to investigate the electronic structure and properties of indolophenanthridines. These calculations can provide valuable information regarding molecular stability, reactivity, and optical properties. A key aspect explored through these methods is the analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aun.edu.egnih.gov The energies of the HOMO and LUMO are crucial indicators of a molecule's ability to donate or accept electrons, respectively, and thus its chemical reactivity. aun.edu.egnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is inversely related to the molecule's reactivity and stability; a smaller gap generally indicates higher reactivity and lower stability, while a larger gap suggests greater stability and lower reactivity. edu.krd
Studies on helical indolophenanthridines have utilized quantum chemical calculations to elucidate their structure and properties. For instance, HOMO-LUMO gaps in the range of 3.96–4.06 eV have been calculated for certain indolophenanthridine derivatives. researchgate.net These calculations, often performed using Density Functional Theory (DFT) with various basis sets, can also provide insights into other properties such as ionization potential, electron affinity, chemical potential, hardness, electronegativity, and electrophilicity index. aun.edu.egedu.krdsamipubco.com
Molecular Docking and Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred binding orientation (pose) of a small molecule, such as an indolophenanthridine derivative (ligand), to a biological target, typically a protein (receptor). jscimedcentral.comijpsjournal.comschrodinger.com This method aims to determine the optimal binding mode and estimate the binding affinity between the ligand and the target. jscimedcentral.comijpsjournal.com The information gained from molecular docking studies, such as the specific interactions formed (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions), is crucial for understanding the molecular basis of the compound's activity and for guiding the design of more potent and selective analogs. jscimedcentral.comijpsjournal.com
Molecular docking involves searching for potential binding sites on the target protein and then evaluating how well the ligand fits into these sites, considering both the conformation of the ligand and its orientation within the binding pocket. ijpsjournal.comgardp.org Scoring functions are used to rank the predicted binding poses based on their estimated binding energy or affinity. jscimedcentral.comgardp.org While molecular docking provides a static view of the interaction, it is a widely used tool in the early stages of drug discovery to identify potential lead compounds and predict their likely binding modes. jscimedcentral.comijpsjournal.com Some studies have investigated the potential binding modes of indolophenanthridine derivatives, suggesting mechanisms such as minor groove binding to DNA. researchgate.net
In Silico Physicochemical Property and Pharmacokinetic Profile Prediction
In silico methods are widely used to predict the physicochemical properties and pharmacokinetic profiles of drug candidates, including indolophenanthridines. researchgate.netnih.govuniroma1.it These predictions are essential for evaluating the potential of a compound to be absorbed, distributed, metabolized, and excreted (ADME) in the body. researchgate.netnih.gov Key physicochemical properties predicted include lipophilicity (e.g., logP), solubility, and pKa, which significantly influence ADME processes. researchgate.net
Predicting pharmacokinetic parameters early in the drug discovery process helps to filter out compounds with unfavorable properties, allowing researchers to focus on those with a higher likelihood of success. windows.net Various online tools and software are available for in silico ADME and pharmacokinetic prediction, which calculate descriptors such as the octanol/water partition coefficient, aqueous solubility, brain/blood permeability, and human gastrointestinal absorption. nih.gov These predictions contribute to assessing the drug-likeness of a compound and its potential oral bioavailability. nih.gov
Structure-Based Drug Design Approaches
Structure-Based Drug Design (SBDD) is an approach that leverages the three-dimensional structure of a biological target, usually a protein, to design and optimize potential drug molecules. gardp.orgdrugdiscoverynews.comdomainex.co.uk By understanding the architecture of the target's binding site, researchers can rationally design compounds that are expected to bind with high affinity and specificity. gardp.orgdrugdiscoverynews.com
SBDD approaches often integrate computational techniques such as molecular docking and molecular dynamics simulations to predict and analyze the interactions between potential ligands and the target protein. gardp.orgdrugdiscoverynews.com This iterative process involves designing new compounds based on structural insights, synthesizing them, and then experimentally testing their activity. drugdiscoverynews.com The experimental results then inform further rounds of computational design and optimization. gardp.org SBDD can involve virtual screening of large compound libraries to identify potential hits or de novo design, where new molecules are built piece by piece within the binding site. gardp.orgmdpi.com The availability of high-resolution protein structures, obtained through techniques like X-ray crystallography, NMR, and cryo-EM, is fundamental to SBDD. gardp.orgdrugdiscoverynews.comstructure-based-drug-design-summit.com While specific applications of SBDD solely focused on indolophenanthridine as the designed ligand are not extensively detailed in the search results, the principles and techniques of SBDD are broadly applicable to the design of novel compounds targeting proteins, and could be employed in the development of indolophenanthridine derivatives with improved pharmacological properties.
Preclinical and Translational Research on Indolophenanthridines
In Vivo Efficacy Studies (e.g., Antitumor activity in animal models)
In vivo studies are crucial for evaluating the potential therapeutic efficacy of compounds in a living system, providing insights into their pharmacokinetics, metabolism, and effects on disease progression in a more complex environment than in vitro models. For indolophenanthridines, in vivo efficacy studies have primarily focused on their antitumor activity using various animal models.
One notable indolophenanthridine, calothrixin A, isolated from the cyanobacterium Calothrix, has demonstrated antitumor activity in human cancer cell lines at nanomolar concentrations in vitro mdpi.com. Calothrixin B, another indolophenanthridine from Calothrix, has also shown antiproliferative activity against the HCT-116 colon cancer cell line mdpi.com. While the provided search results highlight the in vitro activity of calothrixins, they also mention their potent activity against the human cervical cancer cell line, HeLa, with IC50 values of 40 nM and 350 nM for calothrixin A and B, respectively uni-greifswald.de. Calothrixin A has been shown to induce apoptosis and cell cycle arrest in the G2/M phase in several human cancer cell lines mdpi.combiomedgrid.comtandfonline.comsemanticscholar.org.
Another indolophenanthridine derivative, CY 208-243, has been investigated for its pharmacological properties, including potent antinociceptive action in animal models nih.govcolab.ws. Although not directly an antitumor study, this highlights the in vivo evaluation of indolophenanthridines for different therapeutic effects.
Research on other classes of compounds, such as indoloquinolines (analogs of neocryptolepine (B1663133) alkaloid), has included in vivo studies evaluating their antineoplastic activity on solid Ehrlich tumors in Swiss female mice. These studies assessed parameters such as tumor volume, lipid peroxidation, antioxidant enzyme levels, and histopathological changes, demonstrating the potential of this structural class for antitumor effects in vivo mdpi.com. While indoloquinolines are structurally related but distinct from indolophenanthridines, the methodologies employed in these in vivo antitumor studies in animal models are relevant to the type of research conducted for evaluating indolophenanthridines.
In the broader context of preclinical oncology research, assessing antitumor efficacy in animal models, including human or murine tumor models, is a key component antineo.fr. These models, such as CDX models, patient-derived xenografts, and syngeneic models, are used to evaluate a compound's effectiveness in inhibiting tumor growth or inducing tumor regression antineo.fr.
Selectivity Profile and Therapeutic Index Considerations
The selectivity profile of a compound refers to its ability to preferentially affect target cells or tissues while sparing normal, healthy ones. The therapeutic index is a measure that quantifies the relative safety of a drug, typically defined as the ratio of the toxic dose to the effective dose (TD50/ED50 or LD50/ED50 in preclinical animal studies) derangedphysiology.commhmedical.commdpi.com. A higher therapeutic index indicates a wider margin of safety.
For indolophenanthridines with cytotoxic activity, achieving a favorable selectivity profile and therapeutic index is critical for their development as therapeutic agents. The inherent toxicity of some cytotoxic compounds necessitates strategies to improve their selectivity and reduce off-target effects.
Studies on indolophenanthridine derivatives, such as the anti-leishmanial evaluation of indolo[3,2-a]phenanthridine derivatives, have included the determination of selectivity indices by comparing cytotoxicity against Leishmania parasites and mammalian cell lines (murine RAW 264.7 and human embryonic kidney cell line HEK 293) researchgate.net. Compounds showing good activity against the parasite with relatively low cytotoxicity against mammalian cells were considered to have acceptable selectivity indices researchgate.net. This demonstrates the evaluation of selectivity in the context of anti-parasitic activity for indolophenanthridine derivatives.
For cytotoxic agents intended for cancer therapy, selectivity for cancer cells over normal cells is a primary concern. Strategies like targeted drug delivery (ADCs, PDCs) are specifically designed to enhance this selectivity drug-dev.commdpi.comscienceopen.com. The therapeutic index is a key parameter in assessing the potential clinical utility of a drug candidate, as a low therapeutic index can lead to significant dose-limiting toxicities mdpi.com.
Future Research Directions and Therapeutic Prospects of Indolophenanthridines
Exploration of Novel Synthetic Pathways and Analogues
Developing efficient and versatile synthetic routes is crucial for accessing a wide array of indolophenanthridine analogues with varied structural features. Novel indolophenanthridine ring systems have been synthesized using methods such as the Schiff base-homophthalic anhydride (B1165640) cyclization followed by dehydrogenation and intramolecular Friedel-Crafts acylation. nih.govpurdue.edutandfonline.com Another approach involves intramolecular Heck-type arylation for the regioselective synthesis of indolo[3,2-a]phenanthridine derivatives. researchgate.net Helical indolophenanthridines have also been synthesized through amide formation and Morgan-Walls cyclization, offering advantages like late-stage derivatization without requiring protecting groups. acs.orgresearchgate.netnih.gov The Castagnoli-Cushman reaction has also been employed in the synthesis of indolophenanthridines. mdpi.comunex.es
Future research in this area will likely focus on:
Developing greener and more sustainable synthetic methodologies.
Exploring diversity-oriented synthesis to rapidly generate large libraries of indolophenanthridine analogues.
Utilizing flow chemistry and automated synthesis to improve efficiency and scalability.
Synthesizing helical indolophenanthridines and investigating their potential applications in optoelectronics and as biological probes. acs.orgresearchgate.net
These efforts aim to provide access to novel structures with potentially improved potency, selectivity, and pharmacokinetic properties.
Identification of New Biological Targets and Polypharmacology
Understanding the molecular mechanisms underlying the biological activities of indolophenanthridines is essential for rational drug design. While some indolophenanthridines, such as calothrixin A, have been shown to inhibit enzymes like RNA polymerase, the involvement of other targets is also suggested. acs.org Calothrixin A has also been shown to induce cell cycle arrest and apoptosis in cancer cells, indicating interaction with pathways regulating cell proliferation and death. biomedgrid.comtandfonline.commdpi.comnih.govemanresearch.orgnih.gov The potential for indolophenanthridines to exhibit polypharmacology, interacting with multiple biological targets, warrants further investigation. google.comresearchgate.netphysionet.org
Future research directions include:
Employing target-agnostic approaches, such as cell-perturbome workflows, to elucidate the modes of action, especially in cases of polypharmacology. researchgate.net
Utilizing advanced techniques like affinity chromatography, thermal proteome profiling, and mass spectrometry to identify direct protein targets.
Investigating interactions with various enzymes, receptors, and nucleic acids to build a comprehensive target profile.
Exploring the potential of indolophenanthridines to modulate multiple pathways relevant to complex diseases.
Identifying the full spectrum of biological targets will help in designing more effective and selective therapeutic agents.
Development of Indolophenanthridine-Based Chemical Probes
Chemical probes are invaluable tools for studying biological processes and validating potential drug targets. Indolophenanthridine derivatives, with their inherent fluorescence properties and ability to interact with biomolecules, hold promise as chemical probes. acs.orgresearchgate.net
Future research should focus on:
Synthesizing indolophenanthridine analogues with appended functional groups for conjugation to fluorophores, tags, or solid supports.
Developing probes that can selectively bind to and report on the activity or localization of identified biological targets.
Utilizing indolophenanthridine-based probes in cellular imaging, target engagement studies, and high-throughput screening assays.
The development of such probes will facilitate a deeper understanding of the biological roles of indolophenanthridines and aid in the drug discovery process.
Advanced Preclinical Development and Clinical Trial Potential
Promising indolophenanthridine candidates will need to undergo rigorous preclinical evaluation to assess their efficacy, safety, and pharmacokinetic profiles before progressing to clinical trials. Some related compounds, such as indenoisoquinolines, have already reached Phase I clinical trials as anticancer agents, providing a precedent for the clinical potential of polycyclic aromatic systems containing nitrogen. nih.gov While specific indolophenanthridines may not have reached advanced clinical stages yet, the observed antitumor activity in various human cancer cell lines suggests potential for future development. nih.govpurdue.edu
Future research and development will involve:
Conducting in-depth in vivo studies to evaluate the therapeutic efficacy in relevant disease models.
Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.
Performing toxicology studies to identify potential adverse effects and determine safe dosage ranges.
Formulating promising candidates for optimal delivery and bioavailability.
Navigating the regulatory pathways for initiating clinical trials based on strong preclinical data.
Successful preclinical outcomes are critical for translating the potential of indolophenanthridines into clinical applications.
Role in Neglected Tropical Diseases Drug Discovery
Neglected tropical diseases (NTDs) represent a significant global health burden, and there is an urgent need for new and effective treatments. Some indolophenanthridine derivatives have shown activity against Leishmania species, indicating their potential in the discovery of drugs for leishmaniasis, an NTD. researchgate.netresearchgate.net Calothrixins A and B, indolophenanthridines from cyanobacteria, have also shown potent activity against Plasmodium falciparum, the parasite responsible for malaria, another significant tropical disease. uni-greifswald.demdpi.com
Future research should explore:
Screening libraries of indolophenanthridine analogues against a wider range of parasites and pathogens responsible for NTDs.
Investigating the mechanisms of action against these specific targets.
Optimizing compounds for potency and selectivity against NTD pathogens while minimizing toxicity to host cells.
Collaborating with organizations focused on NTDs to accelerate the development of promising candidates.
Indolophenanthridines could represent a valuable source of lead compounds for addressing unmet medical needs in NTDs.
Optimization for Enhanced Specificity and Reduced Off-Target Effects
Achieving high specificity for intended biological targets while minimizing interactions with off-targets is a critical aspect of drug development. Off-target effects can lead to undesirable side effects and reduced efficacy.
Future research will focus on:
Applying structure-activity relationship (SAR) studies to identify molecular features that contribute to target selectivity.
Utilizing computational modeling and rational design to predict and minimize off-target interactions.
Developing prodrug strategies or targeted delivery systems to concentrate the compound at the site of action.
Employing techniques like phenotypic screening followed by target deconvolution to identify compounds with desired cellular effects and understand their underlying mechanisms. researchgate.net
Leveraging advanced techniques in antibody optimization and targeted delivery to enhance the specificity of indolophenanthridine conjugates, if applicable. mdpi.comnih.gov
Optimizing indolophenanthridines for enhanced specificity is crucial for improving their therapeutic index and reducing the risk of adverse effects.
Q & A
Q. What interdisciplinary approaches integrate synthetic chemistry and systems biology to study indolophenanthridine’s polypharmacology?
- Methodological Answer : Combine network pharmacology (STRING database) to map protein interaction networks with high-throughput screening (HTS) against kinase panels. Validate multi-target effects using siRNA libraries or phosphoproteomics. Such integration requires collaborative workflows between synthetic chemists and bioinformaticians .
Guidance for Researchers
- Experimental Reproducibility : Follow journal guidelines (e.g., Beilstein Journal) for detailed methodology, including raw data deposition and statistical rigor .
- Ethical Compliance : For in vivo studies, obtain ethics approvals and adhere to ARRIVE guidelines for animal welfare .
- Data Presentation : Use tables to compare synthetic yields, IC₅₀ values, or computational binding energies. Append raw spectra or simulation trajectories as supplementary files .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
